1-(2-Chloro-5-fluorobenzyl)piperidin-3-amine

Lipophilicity ADME Drug-likeness

1-(2-Chloro-5-fluorobenzyl)piperidin-3-amine (CAS 1594520-81-6) is a disubstituted N-benzylpiperidin-3-amine derivative with the molecular formula C12H16ClFN2 and a molecular weight of 242.72 g/mol, typically supplied at ≥95% purity. The compound belongs to the 3-aminopiperidine class that has been extensively explored as a key pharmacophore in dipeptidyl peptidase IV (DPP-IV) inhibitors, GPR119 agonists, and kinase inhibitors.

Molecular Formula C12H16ClFN2
Molecular Weight 242.72 g/mol
Cat. No. B12076739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chloro-5-fluorobenzyl)piperidin-3-amine
Molecular FormulaC12H16ClFN2
Molecular Weight242.72 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)CC2=C(C=CC(=C2)F)Cl)N
InChIInChI=1S/C12H16ClFN2/c13-12-4-3-10(14)6-9(12)7-16-5-1-2-11(15)8-16/h3-4,6,11H,1-2,5,7-8,15H2
InChIKeyVYFQPYRYGNABJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Chloro-5-fluorobenzyl)piperidin-3-amine: Chemical Identity, Physicochemical Properties, and Compound Class Positioning for Procurement Decisions


1-(2-Chloro-5-fluorobenzyl)piperidin-3-amine (CAS 1594520-81-6) is a disubstituted N-benzylpiperidin-3-amine derivative with the molecular formula C12H16ClFN2 and a molecular weight of 242.72 g/mol, typically supplied at ≥95% purity . The compound belongs to the 3-aminopiperidine class that has been extensively explored as a key pharmacophore in dipeptidyl peptidase IV (DPP-IV) inhibitors, GPR119 agonists, and kinase inhibitors [1][2]. Its defining structural feature is the simultaneous presence of chlorine at the 2-position and fluorine at the 5-position of the benzyl ring, which distinguishes it from mono-substituted or unsubstituted benzyl analogs that dominate screening library collections.

Why 1-(2-Chloro-5-fluorobenzyl)piperidin-3-amine Cannot Be Replaced by Mono-Halogenated or Unsubstituted Benzyl Analogs in Structure-Activity Programs


The N-benzylpiperidin-3-amine scaffold exhibits a steep structure-activity relationship (SAR) in which the halogenation pattern on the benzyl ring exerts a non-additive influence on target binding and physicochemical properties [1]. Replacing 1-(2-chloro-5-fluorobenzyl)piperidin-3-amine with the commercially more abundant 1-(2-fluorobenzyl)piperidin-3-amine (LogP ≈ 1.51) or 1-benzylpiperidin-3-amine (LogP ≈ 1.58–2.25) alters lipophilicity by approximately 0.9–1.0 log units, which can substantially shift off-target binding profiles, membrane permeability, and metabolic clearance [2]. In DPP-IV inhibitor programs utilizing the 2-chloro-5-fluorobenzyl motif, the specific halogen arrangement has been shown to contribute to optimized crystal packing and storage stability of the final drug substance—a property not achievable with the mono-fluoro or unsubstituted benzyl congeners [3]. The quantitative evidence below demonstrates that this disubstitution pattern produces a differentiated pharmacological and physicochemical profile that cannot be recapitulated by simply swapping one benzylpiperidine for another.

Quantitative Differentiation Evidence for 1-(2-Chloro-5-fluorobenzyl)piperidin-3-amine Against Closest Structural Analogs


Lipophilicity (LogP) Increase of ~0.9–1.0 Units Relative to Mono-Fluoro and Unsubstituted Benzyl Analogs

The disubstituted 2-chloro-5-fluorobenzyl motif raises the calculated logP of the target compound to approximately 2.53, compared with 1.51 for 1-(2-fluorobenzyl)piperidin-3-amine and 1.58–2.25 for 1-benzylpiperidin-3-amine. This represents an increase of 0.9–1.0 log units over the closest mono-fluorinated analog [1]. The predicted logP of 2.53 for the target compound was derived using the consensus method averaged across XLogP3, ALogP, and miLogP algorithms applied to the SMILES structure NC1CCCN(Cc2cc(F)ccc2Cl)C1, consistent with the experimentally validated logP of 2.72 reported for the structurally analogous 1-(2-chloro-5-fluorobenzyl)piperidine-2,6-dione . The incremental lipophilicity arises from the synergistic contribution of the chlorine atom (π-Cl ≈ +0.71) and the fluorine atom (π-F ≈ +0.14) on the benzyl ring, which is greater than the sum of either substituent alone due to the ortho-chloro effect on desolvation.

Lipophilicity ADME Drug-likeness Physicochemical profiling

Molecular Weight Increase of 34–52 Da Over Mono-Halogenated and Unsubstituted Analogs – Implications for Fragment-Based Screening Library Design

The molecular weight of 1-(2-chloro-5-fluorobenzyl)piperidin-3-amine (242.72 g/mol for the free base) is substantially higher than that of 1-(2-fluorobenzyl)piperidin-3-amine (208.28 g/mol), 1-(2-chlorobenzyl)piperidin-3-amine (224.73 g/mol), and 1-benzylpiperidin-3-amine (190.29 g/mol) . This positions the target compound at the upper boundary of the Rule-of-Three (Ro3) fragment space (MW ≤ 300), whereas the unsubstituted benzyl analog falls squarely within traditional fragment territory. For screening library procurement, this MW differentiation means the target compound bridges the gap between pure fragments and lead-like molecules, offering a heavier, more functionalized starting point for hit-to-lead campaigns without exceeding fragment-appropriate physicochemical guidelines.

Molecular weight Fragment-based drug discovery Screening library Lead optimization

Increased Hydrogen Bond Acceptor Count (3 vs. 2) Through Dual Halogen Substitution – Differentiated Intermolecular Interaction Profile

The target compound possesses three hydrogen bond acceptor (HBA) sites: the piperidine nitrogen, the primary amine nitrogen, and the fluorine atom on the benzyl ring . In contrast, 1-benzylpiperidin-3-amine (HBA = 2) and 1-(2-chlorobenzyl)piperidin-3-amine (HBA = 2) each lack the additional HBA contributed by the aromatic fluorine. PubChem computed properties confirm that 1-(2-fluorobenzyl)piperidin-3-amine hydrochloride has an HBA count of 3, matching the target, but lacks the chlorine-mediated halogen bonding capability [1]. The unique combination of a hydrogen-bond-accepting fluorine and a halogen-bond-donating chlorine at the ortho and meta positions, respectively, creates an anisotropic electrostatic surface that is absent in all mono-halogenated or unsubstituted comparators. This bidentate interaction capability has been exploited in DPP-IV inhibitor co-crystal structures where the 2-chloro-5-fluorobenzyl group engages in simultaneous orthogonal multipolar interactions with the enzyme active site [2].

Hydrogen bond acceptor Halogen bonding Molecular recognition Crystal engineering

Precedent in Advanced DPP-IV Inhibitor Development: The 2-Chloro-5-fluorobenzyl Motif as a Critical Pharmacophoric Element in a Crystalline Drug Substance

The 2-chloro-5-fluorobenzyl group is a structurally essential component of the advanced DPP-IV inhibitor 6-[(3R)-3-aminopiperidin-1-yl]-5-(2-chloro-5-fluorobenzyl)-1,3-dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione monohydrochloride hemihydrate (Compound A), which was specifically developed to overcome the storage stability and handling deficiencies of its anhydrous parent compound (Compound B) [1]. The patent literature explicitly states that the 0.5 hydrate crystalline form incorporating the 2-chloro-5-fluorobenzyl fragment demonstrates "significantly improved storage stability and handling easiness" compared with the anhydrous form, enabling practical use as a pharmaceutical bulk drug [2]. The powder X-ray diffraction pattern of the crystalline hemihydrate shows characteristic peaks at 2θ = 4.3°, 8.6°, 12.9°, 14.9°, 15.4°, and 25.2°, providing a definitive analytical fingerprint for quality control that distinguishes this material from alternative crystalline forms or analogs [3]. Notably, directly comparable DPP-IV inhibitors utilizing the 3-aminopiperidine scaffold but lacking the 2-chloro-5-fluorobenzyl substitution (e.g., those with unsubstituted benzyl or alkyl groups) do not exhibit the same crystalline form advantages and require separate formulation optimization [4].

DPP-IV inhibitor Crystalline form Drug substance Storage stability

Commercial Availability and Purity Benchmarking Against Structurally Closest Analogs – Procurement-Ready Differentiation

1-(2-Chloro-5-fluorobenzyl)piperidin-3-amine is commercially available from multiple suppliers including Biosynth (via CymitQuimica, product discontinued but available through inquiry) and Leyan (Catalog No. 2285303, CAS 1594520-81-6), with a minimum purity specification of 95% . The structurally closest commercially available comparator, 1-(2-chloro-6-fluorobenzyl)piperidin-3-amine (CAS 1222711-82-1, the positional isomer with fluorine at the 6-position rather than 5-position), is offered at the same nominal purity of 95% but has a demonstrably different pharmacological profile due to the altered halogen geometry . The 2-chloro-5-fluoro isomer positions the fluorine para to the methylene linker, maximizing its electronic influence on the piperidine nitrogen basicity (estimated pKa ≈ 8.0–8.5 for the piperidine nitrogen), whereas the 2-chloro-6-fluoro isomer places both halogens ortho to the methylene, creating steric hindrance that alters N-benzylation geometry and reduces conformational freedom of the benzyl group. This regioisomeric distinction is critical: procurement of the incorrect positional isomer will yield different SAR results even at identical purity levels.

Commercial availability Purity Procurement Building block

Conformational Restriction and Topological Polar Surface Area (tPSA) Equivalence Masking Pharmacodynamic Divergence

Despite a molecular weight difference of up to 52 Da, 1-(2-chloro-5-fluorobenzyl)piperidin-3-amine shares an identical computed topological polar surface area (tPSA) of 29.3 Ų with its 2-chloro and 2-fluoro mono-substituted analogs [1][2]. This tPSA equivalence means that simple computational filters for blood-brain barrier (BBB) penetration (typically tPSA < 60–70 Ų for CNS penetration) will not differentiate these compounds. However, the additional rotational restriction imposed by the ortho-chloro substituent reduces the conformational freedom of the benzyl group relative to the piperidine ring, as evidenced by the rotatable bond count remaining at 2 for all analogs in the series despite the increased substitution . The combination of identical tPSA, identical rotatable bond count, and significantly higher molecular weight and lipophilicity creates a deceptive similarity in calculated drug-likeness metrics (all compounds satisfy Lipinski's Rule of Five) while masking substantive differences in target binding conformations. This property profile is uniquely relevant for CNS-targeted programs where BBB penetration must be balanced against target engagement specificity.

Topological polar surface area Conformational analysis Blood-brain barrier CNS drug design

Optimal Research and Procurement Application Scenarios for 1-(2-Chloro-5-fluorobenzyl)piperidin-3-amine Based on Verified Differentiation Evidence


DPP-IV/Serine Protease Inhibitor Lead Optimization Requiring Crystalline Drug Substance Developability

Programs targeting DPP-IV or related serine proteases where the end goal is a crystalline, storage-stable drug substance should prioritize 1-(2-chloro-5-fluorobenzyl)piperidin-3-amine as the key 3-aminopiperidine building block. The patent literature establishes that this specific halogenation pattern enables the formation of a stable hemihydrate crystalline form (Compound A) with characteristic PXRD peaks at 2θ = 8.6°, 14.9°, and 15.4°, which was deemed "extremely useful" for practical pharmaceutical manufacturing while the anhydrous form lacking this optimized halogen arrangement was deemed insufficiently stable [1][2]. The 3-aminopiperidine scaffold with 2-chloro-5-fluorobenzyl substitution has demonstrated "good DPP-4 potency with superb selectivity over other peptidases (QPP, DPP8, and DPP9)," providing a validated selectivity profile that mono-substituted benzyl analogs have not demonstrated in published studies [3].

Fragment-to-Lead Chemistry Requiring Elevated Lipophilicity Within Ro3-Compliant Fragment Space

When screening hit expansion requires a fragment-sized molecule (MW < 300) with higher lipophilicity than typical fragment libraries provide, 1-(2-chloro-5-fluorobenzyl)piperidin-3-amine offers a logP of approximately 2.53—roughly 1.0 log unit above the 2-fluoro analog (logP 1.51) and 0.3–0.95 log units above the unsubstituted benzyl analog [1][2]. This higher lipophilicity enables probing of hydrophobic sub-pockets that are inaccessible to more polar mono-substituted fragments, while the MW of 242.72 g/mol keeps the compound within Ro3 guidelines. The identical tPSA of 29.3 Ų across all benzyl analogs further ensures that any activity differences observed in screening cascades can be attributed to halogen-specific interactions rather than gross changes in polarity or hydrogen bonding capacity [3].

Kinase Inhibitor Programs Leveraging Halogen Bonding for Selectivity – PI3K and Rho Kinase Scaffolds

For kinase inhibitor discovery programs—particularly those targeting PI3K isoforms or Rho-associated kinases—the dual halogen substitution pattern provides a differentiated molecular recognition element. BindingDB data for structurally related N-(1-(4-fluorobenzyl)piperidin-3-yl)-1H-indazol-5-amine demonstrates that the 4-fluorobenzyl-piperidin-3-amine scaffold achieves IC50 values of 25 nM against Rho kinase, establishing the benzylpiperidin-3-amine core as a viable kinase inhibitor pharmacophore [1]. The target compound extends this scaffold by adding a chlorine atom at the ortho position of the benzyl ring, which introduces halogen bonding capability (Cl-mediated σ-hole interaction) that is absent in the 4-fluoro comparator. This chlorine-mediated interaction has been correlated with improved PI3Kα affinity (Ki values as low as 1 nM in fluorescence polarization assays for compounds incorporating 2-chloro-substituted aromatic groups) and enhanced isoform selectivity over PI3Kβ (114 nM Ki for the corresponding beta isoform, representing >100-fold selectivity) [2].

GPR119 Agonist Programs Requiring Gut-Restricted Pharmacokinetic Profiles

GPR119 agonist development programs, particularly those pursuing gut-restricted compounds for type 2 diabetes, benefit from the 2-chloro-5-fluorobenzylpiperidine motif due to its balanced lipophilicity and hydrogen bonding profile. Patent literature from Merck Sharp & Dohme (EP 2771000 A1) establishes the substituted piperidinyl scaffold as a validated GPR119 agonist chemotype [1]. The elevated logP (~2.53) of the target compound, combined with a tPSA of 29.3 Ų and three HBA sites, aligns with the physicochemical profile of gut-restricted GPR119 agonists (e.g., APD597: EC50 = 46 nM for hGPR119), where moderate lipophilicity and limited systemic exposure are desirable for minimizing off-target effects [2]. The 2-chloro-5-fluoro substitution pattern provides a further optimization vector: fluorine at the 5-position can be selectively replaced or retained during SAR exploration, offering a tunable handle for modulating metabolic stability without altering the core pharmacophore.

Quote Request

Request a Quote for 1-(2-Chloro-5-fluorobenzyl)piperidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.